molecular formula C11H11NO3 B11896678 Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B11896678
M. Wt: 205.21 g/mol
InChI Key: NDOIRQLQVRXXBG-UHFFFAOYSA-N
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Description

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the brain, potentially exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and protect against neurodegenerative processes .

Comparison with Similar Compounds

Biological Activity

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1428651-85-7

Biological Activity Overview

This compound has been investigated for various biological activities, notably its cytotoxic effects against different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity. For instance, it has been tested against several human cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Carcinoma)15.4
A2780 (Ovarian Carcinoma)12.3
HT-29 (Colorectal Adenocarcinoma)18.9

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is particularly effective against ovarian carcinoma cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Cell Cycle Arrest : It affects various phases of the cell cycle, leading to growth inhibition in tumor cells .
  • Inhibition of Metastasis : Some studies suggest that it may also inhibit metastatic potential by affecting cellular adhesion and migration pathways .

Case Studies and Research Findings

Several research articles have highlighted the biological activities of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline derivatives:

  • Study on Cytotoxicity :
    • Researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on multiple cancer cell lines.
    • The most active derivative showed an IC50 value as low as 12.3 µM against A2780 cells, indicating strong potential for further development as an anticancer agent .
  • Mechanistic Insights :
    • In vitro studies indicated that treatment with methyl 8-oxo derivatives resulted in mitochondrial membrane depolarization and increased ROS levels in treated cells.
    • These findings suggest a pro-apoptotic effect linked to oxidative stress induction .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-6-9(7)10(8)13/h4-6,8H,2-3H2,1H3

InChI Key

NDOIRQLQVRXXBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=NC=C2

Origin of Product

United States

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